2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
Description
Properties
CAS No. |
19448-00-1 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H |
InChI Key |
OXAVIBJJXBLKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride typically involves the reaction of m-phenoxycarbanilic acid with 2-piperidinoethyl ester hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate; chloride
- Molecular Formula : C₂₀H₂₅ClN₂O₃
- Molecular Weight : 376.9 g/mol
- CAS No.: 19448-00-1
- Key Structural Features: A piperidinium quaternary ammonium group, a carbamate linker, and a 3-phenoxyphenyl substituent .
Synthesis and Applications: Synthesized via reaction of piperidine derivatives with phenoxyphenyl isocyanates/carbamates, this compound exhibits biological activity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. Its quaternary ammonium structure enhances solubility and stability, making it suitable for pharmacological studies .
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenyl ring, alkyl chain length, or heterocyclic moieties. These variations significantly influence physicochemical properties, biological activity, and applications.
Table 1: Structural and Functional Comparison
Impact of Substituent Variations
Phenoxy vs. 4-Butoxy (C₄H₉O) and 4-methoxy (CH₃O) substituents increase hydrophobicity and electron-donating effects, respectively. The butoxy derivative (356.9 g/mol) shows enhanced neuroprotective activity compared to the methoxy analog (362.9 g/mol), likely due to improved lipid bilayer penetration .
Alkyl Chain Modifications :
- The 2-decoxyphenyl variant (C₁₀H₂₁O) has a significantly higher molecular weight (441.0 g/mol) and elongated alkyl chain, which may reduce solubility but prolong metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
